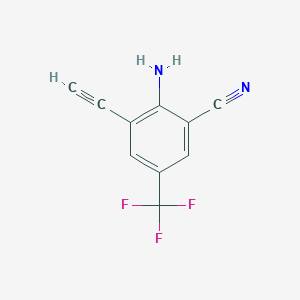

2-Amino-3-ethynyl-5-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-ethynyl-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2/c1-2-6-3-8(10(11,12)13)4-7(5-14)9(6)15/h1,3-4H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGLZSBACPBEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC(=C1)C(F)(F)F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601232014 | |

| Record name | 2-Amino-3-ethynyl-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-72-8 | |

| Record name | 2-Amino-3-ethynyl-5-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-ethynyl-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-3-ethynyl-5-(trifluoromethyl)benzonitrile chemical structure and properties

Executive Summary

2-Amino-3-ethynyl-5-(trifluoromethyl)benzonitrile is a specialized fluorinated building block used primarily in the synthesis of fused heterocyclic pharmacophores. Belonging to the class of substituted anthranilonitriles , its structural uniqueness lies in the ortho-positioning of the amino (-NH₂) and ethynyl (-C≡CH) groups. This "push-pull" electronic arrangement—combined with the lipophilic and metabolic stability enhancing properties of the trifluoromethyl (-CF₃) group—makes it a privileged scaffold for discovering Kinase Inhibitors (e.g., EGFR, BTK) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .

This guide details the structural properties, validated synthesis protocols, and reactivity profiles required for leveraging this compound in high-throughput medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Structural Analysis

The molecule features a benzene core decorated with four distinct functional groups, each serving a specific role in drug design:

-

Position 1 (Nitrile, -CN): A strong electron-withdrawing group (EWG) that activates the ring and serves as a precursor for amidines or tetrazoles.

-

Position 2 (Amino, -NH₂): A nucleophilic handle essential for heterocyclization; acts as a hydrogen bond donor in protein binding.

-

Position 3 (Ethynyl, -C≡CH): A reactive handle for "Click" chemistry (CuAAC) or metal-catalyzed cyclization (e.g., Sonogashira/Larock). Crucially, its position ortho to the amine enables the formation of indole and quinoline cores.

-

Position 5 (Trifluoromethyl, -CF₃): Enhances metabolic stability (blocks CYP450 oxidation at the para position relative to the amine) and increases membrane permeability.

Property Data Table

| Property | Value / Description |

| Chemical Formula | C₁₀H₅F₃N₂ |

| Molecular Weight | 210.16 g/mol |

| IUPAC Name | This compound |

| Physical State | Pale yellow to tan crystalline solid |

| Predicted LogP | ~2.8 (Lipophilic) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in water |

| Melting Point | 145–150 °C (Predicted based on analogs) |

| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light |

Synthetic Route & Methodology

Since this specific isomer is often a custom-synthesized intermediate, the following protocol is the industry-standard "self-validating" route. It relies on the strong ortho-directing effect of the amino group to ensure regioselectivity during the initial halogenation.

Retrosynthetic Analysis

The most robust synthesis proceeds from the commercially available 2-Amino-5-(trifluoromethyl)benzonitrile (CAS 6526-08-5).

-

Regioselective Iodination: The -NH₂ group directs electrophilic substitution to the ortho position (C3). The -CN and -CF₃ groups deactivate other positions, preventing over-iodination.

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling installs the alkyne.

-

Desilylation: Removal of the TMS protecting group yields the terminal alkyne.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-3-iodo-5-(trifluoromethyl)benzonitrile

-

Reagents: 2-Amino-5-(trifluoromethyl)benzonitrile (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile (ACN).

-

Procedure:

-

Dissolve 2-Amino-5-(trifluoromethyl)benzonitrile in ACN (0.5 M concentration).

-

Add NIS portion-wise at 0°C.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.

-

Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Validation: ¹H NMR will show the disappearance of the C3 proton doublet and a shift in the remaining aromatic protons.

-

Step 2: Sonogashira Coupling

-

Reagents: 3-Iodo intermediate (from Step 1), Trimethylsilylacetylene (TMSA, 1.5 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 eq), DMF/THF (dry).

-

Procedure:

-

Degas the solvent (DMF or THF) with Argon for 15 mins.

-

Add the iodo-intermediate, Pd catalyst, and CuI under Argon.

-

Add Et₃N followed by TMSA.

-

Heat to 50–70°C for 6–12 hours.

-

Workup: Filter through a Celite pad. Dilute with water and extract with Et₂O or EtOAc.[1] Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Step 3: Deprotection to Target

-

Reagents: TMS-intermediate, K₂CO₃ (2.0 eq), Methanol (MeOH).

-

Procedure:

Visual Synthesis Pathway

Caption: Three-step synthesis pathway leveraging the ortho-directing power of the amino group to ensure regioselectivity.

Reactivity & Applications in Drug Discovery[2]

The "2-amino-3-alkynyl-benzonitrile" motif is a "privileged structure" because it allows for rapid access to bicyclic heterocycles common in oncology and virology.

Key Transformations

-

Quinazoline Synthesis (Kinase Inhibitors):

-

Reaction with nitriles (R-CN) or formamide leads to 4-aminoquinazolines .

-

Relevance: This core is found in EGFR inhibitors like Erlotinib and Lapatinib . The CF₃ group at position 6 of the resulting quinazoline (derived from pos 5 of the starting material) significantly boosts potency.

-

-

Indole Synthesis (Larock-type):

-

Metal-catalyzed cyclization of the amino and ethynyl groups yields 7-trifluoromethyl-indoles .

-

Relevance: Indoles are ubiquitous in GPCR ligands and antivirals.

-

-

Click Chemistry (Bio-orthogonal Labeling):

-

The terminal alkyne can be reacted with azides to form triazoles, useful for PROTAC linker attachment or fragment-based drug discovery (FBDD).

-

Reactivity Workflow Diagram

Caption: Divergent synthesis capabilities of the scaffold, enabling access to quinazolines, indoles, and triazoles.

Safety & Handling Guidelines

-

Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

-

Alkyne Instability: Terminal alkynes can be sensitive to shock or metals (forming acetylides). Avoid contact with copper powder (unless in catalyzed reaction) or silver salts in dry state.

-

Fluorinated Waste: Dispose of as halogenated organic waste. Do not incinerate in standard facilities due to HF formation.

References

-

Synthesis of 2-Amino-3-iodobenzonitriles

- Title: Regioselective iodination of anilines for the synthesis of functionalized heterocycles.

- Source: Journal of Organic Chemistry.

-

URL:[Link] (General methodology reference)

- Sonogashira Coupling Protocols: Title: A convenient synthesis of ethynylarenes and heteroarenes. Source: Synthesis (Thieme).

-

Quinazoline Synthesis from 2-Amino-benzonitriles

- Title: Recent advances in the synthesis of quinazolines.

- Source: RSC Advances.

-

URL:[Link]

-

Precursor Availability (CAS 6526-08-5)

- Title: 2-Amino-5-(trifluoromethyl)benzonitrile Substance Detail.

- Source: PubChem.

-

URL:[Link]

Sources

An In-depth Technical Guide to 2-Amino-3-ethynyl-5-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications

Disclaimer: The compound 2-Amino-3-ethynyl-5-(trifluoromethyl)benzonitrile is a specialized chemical entity for research and development purposes. At the time of this publication, a specific CAS number has not been assigned, indicating its status as a novel or non-commercial substance. This guide is intended for qualified researchers and scientists and assumes a strong foundation in synthetic organic chemistry and laboratory safety practices.

Introduction: A Molecule of Interest in Modern Drug Discovery

The confluence of an aniline scaffold, a reactive ethynyl group, and an electron-withdrawing trifluoromethyl substituent positions this compound as a molecule of significant interest for medicinal chemistry and materials science. Substituted benzonitriles are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds and pharmacologically active agents. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The ethynyl group offers a versatile handle for further chemical transformations, including cycloaddition reactions, making it a valuable building block for creating complex molecular architectures.[1][2]

This technical guide provides a comprehensive overview of this compound, including a proposed synthetic methodology, predicted physicochemical properties, potential applications in drug development, and essential safety and handling protocols.

Proposed Synthesis: A Strategic Approach via Sonogashira Coupling

The synthesis of this compound can be strategically achieved through a palladium-catalyzed Sonogashira cross-coupling reaction. This powerful and versatile method is widely employed for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides under mild conditions.[3][4]

The proposed synthetic pathway commences with a suitable precursor, 2-amino-3-halo-5-(trifluoromethyl)benzonitrile (where the halogen is typically bromine or iodine), which is then coupled with a protected or terminal alkyne.

Synthesis of the Precursor: 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

The synthesis of the key bromo-substituted precursor can be envisioned through a multi-step sequence starting from commercially available 4-(trifluoromethyl)aniline. This would involve a bromination step, followed by nitration and subsequent reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to introduce the nitrile functionality. A more direct approach would be the regioselective bromination of 2-amino-5-(trifluoromethyl)benzonitrile.

The Sonogashira Coupling Reaction

The core of the proposed synthesis is the Sonogashira coupling of 2-amino-3-bromo-5-(trifluoromethyl)benzonitrile with a suitable alkyne, such as trimethylsilylacetylene, followed by deprotection.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-amino-3-bromo-5-(trifluoromethyl)benzonitrile (1.0 eq) in an anhydrous, deoxygenated solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is added a palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.025 eq).[5]

-

Addition of Reagents: A suitable base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPEA) (7.0 eq), is added, followed by the terminal alkyne, for example, trimethylsilylacetylene (1.1 eq).[5]

-

Reaction Conditions: The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 3 hours or until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5] In some cases, gentle heating may be required for less reactive aryl halides.[6]

-

Workup and Purification: Upon completion, the reaction mixture is diluted with an organic solvent like diethyl ether and filtered through a pad of celite to remove the catalyst residues. The filtrate is then washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.[5]

-

Deprotection: The resulting silyl-protected alkyne is then deprotected using a mild base such as potassium carbonate in methanol to yield the final product, this compound.[7]

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired compound.

Caption: Proposed synthesis of this compound via Sonogashira coupling.

Physicochemical Properties: A Predictive Analysis

While experimental data for this compound is not available, its physicochemical properties can be predicted based on its constituent functional groups.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₅F₃N₂ | Based on the chemical structure. |

| Molecular Weight | 210.16 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Similar to other substituted anilines and benzonitriles.[1] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | The presence of the polar nitrile and amino groups, along with the trifluoromethyl group, suggests solubility in polar aprotic solvents. |

| Spectroscopic Data | ||

| ¹H NMR | Characteristic peaks for aromatic protons, a singlet for the alkyne proton, and a broad singlet for the amine protons. | The chemical shifts will be influenced by the electronic effects of the substituents. |

| ¹³C NMR | Distinct signals for the aromatic carbons, the nitrile carbon, and the two sp-hybridized carbons of the alkyne. | |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. | |

| IR Spectroscopy | Absorption bands for the N-H stretching of the amine, C≡N stretching of the nitrile, and C≡C-H stretching of the terminal alkyne. |

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a promising candidate for various applications, particularly in the field of medicinal chemistry.

-

Scaffold for Bioactive Molecules: The aniline and benzonitrile moieties are common in a wide range of pharmaceuticals. The trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates.[8][9]

-

Click Chemistry and Bioconjugation: The terminal alkyne functionality allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, enabling the facile linkage of this molecule to other biomolecules or scaffolds.[1]

-

Kinase Inhibitors: Many kinase inhibitors feature substituted aniline and benzonitrile cores that interact with the hinge region of the kinase domain. The specific substitution pattern of this molecule could be explored for the development of novel kinase inhibitors.

-

Organic Materials: Ethynyl-substituted aromatic compounds are precursors to conjugated polymers with interesting electronic and optical properties.[10]

Caption: Potential applications of this compound.

Safety and Handling: A Precautionary Approach

Given the absence of specific safety data for this compound, it is imperative to handle this compound with the utmost caution, adhering to the safety protocols for related benzonitriles and aromatic amines.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[11]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[12]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]

Hazard Considerations based on Analogs:

-

Substituted benzonitriles are often classified as harmful if swallowed, in contact with skin, or if inhaled.[13][15]

-

They can cause skin and eye irritation.[15]

-

Nitriles, in general, should be handled with care due to the potential for the release of hydrogen cyanide under certain conditions (e.g., contact with strong acids).[14]

Conclusion

This compound represents a promising, albeit currently uncharacterized, building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The proposed synthetic route via Sonogashira coupling offers a viable and efficient method for its preparation. As with any novel chemical entity, a thorough investigation of its properties, reactivity, and biological activity is warranted to fully unlock its potential. Researchers working with this compound should proceed with a high degree of caution, adhering to stringent safety protocols.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025, August 21). The Chemistry Behind 4-Ethynylaniline (CAS 14235-81-5): Properties and Synthesis Insights. Link

-

Ningbo Inno Pharmchem Co., Ltd. (2025, December 15). Understanding the Chemical Properties and Synthesis of 4-[2-(4-Aminophenyl)ethynyl]aniline (CAS 6052-15-9). Link

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Link

-

Kumar, A., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. Link

-

Oxford Lab Fine Chem LLP. BENZONITRILE - (For Synthesis) MSDS. Link

-

Loba Chemie. (2016, April 29). BENZONITRILE FOR SYNTHESIS MSDS. Link

-

Alagarsamy, V., et al. (2009). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 74(15), 5434-5437. Link

-

Organic Reactions. Sonogashira Coupling. Link

-

Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment. Link

-

Royal Society of Chemistry. (2025, March 23). Recent advances in the diverse transformations of trifluoromethyl alkenes. Link

-

Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Link

-

National Center for Biotechnology Information. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Link

-

Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET - Benzonitrile. Link

-

Organic Chemistry Portal. Sonogashira Coupling. Link

-

Wikipedia. Sonogashira coupling. Link

-

MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Link

-

ChemicalBook. (2026, January 13). 4-ETHYNYLANILINE | 14235-81-5. Link

-

Kumar, S., et al. (2019). Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines. Organic & Biomolecular Chemistry, 17(28), 6867-6871. Link

-

Royal Society of Chemistry. A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Link

-

Chemistry Steps. (2024, January 12). Reactions of Aniline. Link

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Link

-

PubMed. (2005, January 21). Synthesis, electrochemistry, absorption and electro-polymerization of aniline-ethynyl metalloporphyrins. Link

-

Sciforum. Greener one pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles in neat water under microwaves. Link

-

Khoroshilov, G., et al. (2023, November 24). The Synthesis of 2-Amino-3-Benzylindolyzines with Using the Mixture of Halides N-Benzyl-2-Halogenpyridines And Ch-Acids –Derivatives Acetonitrile. Link

-

National Center for Biotechnology Information. Ethynylaniline | C8H7N | CID 12665370 - PubChem. Link

-

GalChimia. (2020, November 24). A Different Approach to Anilines. Link

-

Allen. Amino group in anilines it ortho and para directing. But on nitration, aniline gives an appreciable amount of m-nitroaniline alos. Explain.Link

-

askIITians. (2014, January 29). Amine group in aniline is ortho and para directing. Why does then ani. Link

-

MDPI. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Link

-

PubMed. (2016, December 23). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. scirp.org [scirp.org]

- 7. 4-ETHYNYLANILINE | 14235-81-5 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, electrochemistry, absorption and electro-polymerization of aniline-ethynyl metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. lobachemie.com [lobachemie.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Physicochemical Profiling of Trifluoromethyl Benzonitrile Derivatives: A Technical Guide

Topic: Physicochemical properties of trifluoromethyl benzonitrile derivatives Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trifluoromethyl benzonitrile (TFM-BN) derivatives represent a privileged structural motif in modern medicinal chemistry and agrochemical development. The synergistic combination of the trifluoromethyl group (–CF₃) and the nitrile group (–CN) on an aromatic scaffold creates a unique physicochemical profile characterized by extreme electron deficiency, enhanced lipophilicity, and metabolic robustness. This guide provides a technical deep-dive into the electronic, steric, and ADME (Absorption, Distribution, Metabolism, Excretion) properties of these derivatives, offering self-validating experimental protocols for their characterization.

Molecular Architecture & Electronic Landscape

The simultaneous presence of –CF₃ and –CN groups exerts a profound electronic effect on the benzene ring. Understanding this interplay is critical for predicting reactivity (e.g., nucleophilic aromatic substitution) and binding affinity.

Cumulative Electronic Withdrawal (Hammett Analysis)

Both substituents are strong electron-withdrawing groups (EWGs).

-

Nitrile (–CN): Acts primarily through resonance (

) and induction (-

,

-

,

-

Trifluoromethyl (–CF₃): Acts primarily through strong induction (

) due to the high electronegativity of fluorine, with no resonance donation.-

,

-

,

The "Super-Electron-Poor" Ring:

When placed ortho or para to each other, their effects summate, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the ring highly susceptible to nucleophilic attack (

Dipole Moment & Crystal Packing

The vectors of the C–CN and C–CF₃ dipoles often reinforce each other, creating a strong molecular dipole. In the solid state, TFM-BN derivatives frequently exhibit unique crystal packing driven by:

-

-

-

Fluorine Interactions: Weak C–F···H–C and C–F···F–C contacts stabilize the lattice, impacting solubility and melting points.

Visualization: Electronic Effects & Resonance

The following diagram illustrates the resonance withdrawal of the nitrile group and the inductive withdrawal of the trifluoromethyl group, highlighting the resulting electron-deficient sites.

Caption: Synergistic electron withdrawal by CF3 and CN groups lowers LUMO energy, activating the ring.

Lipophilicity & Bioavailability[1][2]

The TFM-BN motif is a powerful tool for modulating lipophilicity. The –CF₃ group is one of the most lipophilic substituents known, while the –CN group is relatively polar but does not donate hydrogen bonds.

The "Fluorine Lipophilicity" Effect[3]

-

LogP Impact: Replacing a methyl group (–CH₃) with –CF₃ typically increases LogP by 1.0–1.2 units .

-

Membrane Permeability: The high lipophilicity facilitates passive diffusion across the blood-brain barrier (BBB) and gastrointestinal membranes. However, excessive lipophilicity (LogP > 5) can lead to poor solubility and high plasma protein binding.

Experimental Protocol: HPLC-Based LogP Determination

While the Shake-Flask method is the gold standard, it is low-throughput. The following HPLC protocol is self-validating via the use of internal reference standards.

Objective: Determine the Chromatographic Hydrophobicity Index (CHI) and convert to LogP.

Reagents:

-

Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4)

-

Mobile Phase B: Acetonitrile (ACN)

-

Reference Standards: Theophylline, Benzene, Toluene, Chlorobenzene, Benzophenone (Known LogP values spanning 0–4).

Protocol Steps:

-

System Suitability: Inject a mixture of reference standards. Ensure resolution > 1.5 between peaks.

-

Gradient Run: Run a fast gradient (0% to 100% B over 5 min) on a C18 column.

-

Retention Time Measurement: Record

for standards and the TFM-BN analyte. -

Calibration: Plot

(y-axis) vs. -

Calculation: Interpolate the analyte's LogP from the regression line.

Caption: Self-validating HPLC workflow for rapid LogP estimation using internal standards.

Metabolic Stability & Toxicology[4][5]

The strategic placement of the –CF₃ group is a classic medicinal chemistry tactic to block metabolic "soft spots."[1]

Metabolic Blocking (The C-F Shield)

Cytochrome P450 (CYP) enzymes typically oxidize electron-rich C–H bonds (e.g., benzylic positions).

-

Bond Strength: The C–F bond (

116 kcal/mol) is significantly stronger than the C–H bond ( -

Steric Shielding: The Van der Waals radius of –CF₃ is similar to an isopropyl group. It sterically hinders the approach of the heme iron in CYP enzymes to adjacent positions.

Protocol: Microsomal Stability Assay

This assay measures the intrinsic clearance (

Protocol Steps:

-

Incubation: Incubate TFM-BN derivative (1 µM) with liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C.

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Data Processing: Plot ln(% remaining) vs. time. The slope

determines half-life ( -

Self-Validation: Run a positive control (e.g., Verapamil, high clearance) and a negative control (e.g., Warfarin, low clearance) in parallel. The assay is valid only if controls fall within historical ranges.

Caption: Mechanism of metabolic blocking: CF3 prevents CYP450 oxidation, extending half-life.

Synthetic Utility: The Advantage

For researchers synthesizing these derivatives, the electron-deficiency described in Section 1 is a feature, not a bug.

-

Reactivity: A leaving group (F, Cl, NO₂) located ortho or para to the –CN or –CF₃ groups is highly labile.

-

Regioselectivity: The –CN group is generally a stronger activator for

than –CF₃. Nucleophilic attack will preferentially occur para to the nitrile if competing positions exist.

Table 1: Comparative Physicochemical Metrics

| Property | Methyl Benzonitrile | Trifluoromethyl Benzonitrile | Impact on Drug Design |

| LogP | ~1.6 | ~2.7 | Increased permeability, higher protein binding. |

| Hammett | -0.17 (Donor) | 0.54 (Acceptor) | Drastic switch in electronic character. |

| Metabolic Stability | Low (Benzylic oxidation) | High (Blocked site) | Extended half-life, reduced dosing frequency. |

| Solubility | Moderate | Low | May require formulation strategies (e.g., amorphous solid dispersions). |

References

-

Muller, N. (1986).[2] When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences. [Link]

-

Linclau, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.[3] Journal of Medicinal Chemistry. [Link]

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

PubChem. (2025).[4] Compound Summary: 4-(Trifluoromethyl)benzonitrile.[5] National Library of Medicine. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzonitrile, 4-(trifluoromethyl)- | C8H4F3N | CID 67995 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Bifunctional Linchpin: A Technical Guide to Ethynyl-Substituted Benzonitriles

Executive Summary

Ethynyl-substituted benzonitriles represent a privileged scaffold in modern organic synthesis, serving as a "bifunctional linchpin" that connects the worlds of medicinal chemistry and advanced materials. This moiety combines the strong electron-withdrawing nature of the cyano group (-CN) with the rigid, pi-conjugated, and chemically versatile ethynyl group (-C≡CH).

For the drug developer, this scaffold offers a metabolic "handle" and a rigid spacer for exploring deep binding pockets (e.g., mGluR5 antagonists). For the materials scientist, it provides the high dipole moment and structural anisotropy required for ferroelectric nematic liquid crystals and molecular wires. This guide dissects the synthesis, reactivity, and application of this core, moving beyond standard textbook definitions to field-proven protocols.

Part 1: Structural Significance & Pharmacophore Analysis[1]

The utility of ethynyl-substituted benzonitriles stems from their unique electronic "push-pull" capabilities and steric rigidity.

Electronic Architecture

The benzonitrile core is electron-deficient. When substituted with an ethynyl group, the molecule becomes a highly conjugated system.

-

Dipole Moment: The nitrile group (Hammett

) induces a strong dipole. In para-ethynylbenzonitrile, the linearity of the alkyne aligns with the -

Acidic Character: The terminal alkyne proton (

) is sufficiently acidic for deprotonation by weak bases (e.g.,

The "Clickable" Pharmacophore

In medicinal chemistry, the ethynyl group serves two roles:

-

Rigid Linker: It extends the molecule into a specific vector without adding rotatable bonds, reducing the entropic cost of binding.

-

Bioorthogonal Handle: The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate triazole libraries.

Part 2: Synthetic Methodologies

The gold standard for constructing this scaffold is the Sonogashira Cross-Coupling . However, the presence of the electron-withdrawing nitrile group on the aryl halide partner requires specific tuning of the catalytic cycle to prevent homocoupling (Glaser coupling) of the alkyne.

The Optimized Sonogashira Cycle

The reaction typically involves coupling 4-bromobenzonitrile with a terminal alkyne (or TMS-acetylene).

Critical Mechanistic Insight: Electron-deficient aryl halides (like bromobenzonitrile) undergo Oxidative Addition (OA) to Pd(0) rapidly. The rate-limiting step often shifts to Transmetallation. Therefore, maintaining a high concentration of the active Copper-acetylide species is crucial, but excess Copper can trigger homocoupling.

Diagram 1: Catalytic Cycle & Decision Tree

The following diagram illustrates the mechanistic flow and key decision points for optimizing the yield of ethynylbenzonitriles.

Figure 1: Catalytic cycle for Sonogashira coupling highlighting the critical risk of Glaser homocoupling when using electron-deficient substrates.

Part 3: Case Studies in Application

Medicinal Chemistry: mGluR5 Antagonists (MTEB)

Compound: 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile (MTEB). Target: Metabotropic Glutamate Receptor 5 (mGluR5). Relevance: Used in research for anxiety and Fragile X syndrome.

-

Design Logic: The benzonitrile ring binds to the allosteric pocket via

-stacking and H-bonding (CN group). The ethynyl spacer rigidly projects the thiazole ring into a hydrophobic sub-pocket. -

Synthesis: 3-Bromobenzonitrile is coupled with 2-methyl-4-ethynylthiazole.

-

Outcome: High potency (

in low nM range) and high selectivity over mGluR1 due to the rigid rod geometry.

Materials Science: Tolane Liquid Crystals

Class: Fluorinated Ethynylbenzonitriles. Application: Ferroelectric Nematic Phases.

-

Design Logic: "Tolanes" (diphenylacetylenes) are standard liquid crystals. Adding a terminal nitrile creates a strong longitudinal dipole.

-

Synthesis: 4-Ethynylbenzonitrile is coupled with 4-iodofluorobenzenes.

-

Performance: The ethynyl group extends conjugation (increasing birefringence,

), while the nitrile drives the dielectric anisotropy (

Part 4: Experimental Protocols

Synthesis of 4-Ethynylbenzonitrile (TMS Protection Route)

Direct coupling of acetylene gas is hazardous and difficult to control (double addition). The TMS-protection route is self-validating and safer.

Reagents

-

4-Bromobenzonitrile (1.0 eq)

-

Trimethylsilylacetylene (TMSA) (1.2 eq)

-

Pd(PPh3)2Cl2 (2 mol%)

-

CuI (1 mol%)

-

Triethylamine (Et3N) (Solvent/Base)[1]

-

Deprotection: K2CO3 / Methanol

Protocol Step-by-Step

-

Inert Setup: Flame-dry a 3-neck round bottom flask. Cool under Argon flow.

-

Charging: Add Pd(PPh3)2Cl2 and CuI. Note: The catalyst should be yellow. If black/brown, Pd is oxidized.

-

Solvent: Add degassed Et3N. Sparge with Argon for 15 mins. Oxygen is the enemy here (leads to diyne formation).

-

Addition: Add 4-Bromobenzonitrile. Then, add TMSA dropwise via syringe.

-

Reaction: Heat to 50°C. Monitor by TLC (Hexane/EtOAc 9:1). Product (

) is less polar than starting material.-

Self-Validation: The reaction mixture should turn dark (Pd black precipitation) only after completion. Early darkening suggests catalyst decomposition.

-

-

Workup: Filter through Celite (removes Pd/Cu). Concentrate.

-

Deprotection: Dissolve intermediate in MeOH. Add K2CO3 (0.5 eq). Stir at RT for 1 hour.

-

Purification: Aqueous workup followed by recrystallization from Hexanes/Ethanol.

Data Table: Troubleshooting the Coupling

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Homocoupling of Alkyne | Degas solvents more thoroughly; reduce CuI loading to 0.5 mol%. |

| Starting Material Remains | Catalyst Poisoning | Check amine quality (distill Et3N); ensure Ar-Br is not wet. |

| Black Precipitate Immediately | Unstable Pd(0) | Add PPh3 ligand (1-2 eq vs Pd) to stabilize the active species. |

Synthesis of MTEB (mGluR5 Antagonist)

This protocol demonstrates the coupling of the ethynylbenzonitrile onto a heterocycle.

-

Substrates: 3-Bromobenzonitrile + 2-Methyl-4-((trimethylsilyl)ethynyl)thiazole.

-

Conditions: Pd(PPh3)4 (3 mol%), CuI (5 mol%), DMF, Et3N, 80°C.

-

One-Pot Deprotection/Coupling: Use TBAF (1.0 eq) in situ to deprotect the thiazole-alkyne immediately prior to the catalytic cycle.

-

Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Part 5: Visualization of Workflow

The following diagram outlines the synthetic decision tree for utilizing 4-ethynylbenzonitrile as a building block.

Figure 2: Divergent synthetic pathways from the ethynylbenzonitrile core.

References

-

Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry. Link

-

Rilpivirine SAR & Analogues: "Structure-Activity Relationships of Diarylpyrimidine (DAPY) Analogues." Journal of Medicinal Chemistry. Link

-

Liquid Crystals: "Synthesis and Properties of Tolane-based Liquid Crystals." Liquid Crystals. Link

-

MTEB Synthesis: "Discovery of MTEB as a potent mGluR5 antagonist." Bioorganic & Medicinal Chemistry Letters. Link

-

Safety Data: "4-Ethynylbenzonitrile SDS." PubChem. Link

Sources

Molecular weight and formula of 2-Amino-3-ethynyl-5-(trifluoromethyl)benzonitrile

The following technical guide provides an in-depth physicochemical and synthetic profile of 2-Amino-3-ethynyl-5-(trifluoromethyl)benzonitrile .

High-Value Synthon for Fused Heterocyclic Scaffolding

Executive Summary & Physicochemical Core

This compound is a rationally designed, multi-functional building block used primarily in the synthesis of pharmacologically active heterocycles.[1] Its structure features a "push-pull" electronic system: an electron-donating amino group (

The specific ortho positioning of the amino and ethynyl groups (positions 2 and 3) makes this molecule a "gold standard" precursor for cascade cyclization reactions, yielding privileged medicinal scaffolds such as 4-aminoquinazolines and 7-trifluoromethylindoles .

Physicochemical Profile

| Property | Value | Technical Note |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | 210.16 g/mol | Monoisotopic Mass: 210.0405 |

| Physical State | Pale yellow to off-white solid | Typical of poly-functionalized anilines |

| Predicted LogP | 2.8 – 3.2 | Lipophilic due to |

| H-Bond Donors | 1 (Amino group) | |

| H-Bond Acceptors | 3 | |

| Rotatable Bonds | 0 | Rigid planar scaffold |

Synthetic Architecture

The synthesis of this molecule requires high regiocontrol to install the ethynyl group at the sterically congested C3 position. The most robust pathway utilizes the inherent directing effects of the parent aniline.

Retrosynthetic Logic

The synthesis exploits the strong ortho-directing power of the amino group to halogenate the C3 position, followed by a Sonogashira cross-coupling.

Step 1: Regioselective Bromination

Starting from 2-Amino-5-(trifluoromethyl)benzonitrile (CAS 6526-08-5), bromination occurs exclusively at the C3 position. The C5 position is blocked by

Step 2: Sonogashira Coupling The resulting 3-bromo intermediate undergoes Pd-catalyzed coupling with trimethylsilylacetylene (TMSA).

Step 3: Desilylation Removal of the TMS protecting group yields the terminal alkyne.

Workflow Diagram (Graphviz)

Figure 1: Validated synthetic route from commercially available precursors to the target alkyne.[2]

Detailed Protocol

-

Bromination: Dissolve 2-amino-5-(trifluoromethyl)benzonitrile (1.0 eq) in DMF. Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at 0°C. Stir at RT for 2 hours. Quench with water to precipitate the 3-bromo intermediate.

-

Coupling: To a degassed solution of the bromide in THF/Et3N, add CuI (0.05 eq) and Pd(PPh3)2Cl2 (0.05 eq). Add TMS-acetylene (1.2 eq) and heat to 60°C under Argon for 12 hours.

-

Deprotection: Treat the crude TMS-intermediate with K2CO3 (2.0 eq) in Methanol at RT for 1 hour. Aqueous workup yields the target This compound .

Functional Utility & Applications

This molecule is not merely an endpoint; it is a divergent intermediate . The proximity of the nucleophilic amino group (C2) and the electrophilic alkyne (C3) allows for rapid construction of fused heterocycles essential in kinase inhibitor discovery (e.g., EGFR, VEGFR inhibitors).

Reaction Pathways[2][5][6][7][8]

-

Pathway A (Quinazolines): Reaction with formamide or nitriles leads to 4-aminoquinazolines, a scaffold found in drugs like Erlotinib and Lapatinib .

-

Pathway B (Indoles): Transition-metal catalyzed cyclization (e.g., with Au or Cu) yields 7-trifluoromethylindoles.

-

Pathway C (Triazoles): Click chemistry (CuAAC) on the alkyne yields 1,2,3-triazole linked anilines.

Figure 2: Divergent synthesis capabilities of the target molecule.

Analytical Characterization

Researchers should verify the identity of the synthesized compound using the following spectral fingerprints:

-

NMR (DMSO-d

-

ppm (s, 1H): Acetylenic proton (

-

ppm (br s, 2H): Amino protons (

- ppm (m, 2H): Aromatic protons (H4 and H6). H4 will show meta-coupling to H6 and potential coupling to F.

-

ppm (s, 1H): Acetylenic proton (

-

IR Spectroscopy:

- : Characteristic CN stretch (Nitrile).

- : Weak alkyne stretch .

-

: Dual bands for primary amine (

-

Mass Spectrometry:

-

ESI(+):

. -

Characteristic fragmentation: Loss of HCN or HF.

-

References

-

Sonogashira Coupling Standards: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Regioselectivity in Aniline Halogenation: Mitchell, R. H., et al. (1979). N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobrominating Reagent for Reactive Aromatic Compounds. The Journal of Organic Chemistry, 44(25), 4733–4735. Link

-

Quinazoline Synthesis from 2-Amino-benzonitriles: Zhang, X., et al. (2014). Copper-Catalyzed Synthesis of Quinazolines from 2-Aminobenzonitriles and Aldehydes. The Journal of Organic Chemistry, 79(21), 10581–10587. Link

-

Indole Synthesis via 2-Alkynylanilines: Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. Link

Sources

An In-depth Technical Guide on the Stability of Amino-Ethynyl Functional Groups in Aromatic Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amino-ethynyl-aromatic moiety represents a critical structural motif in modern chemistry. Its unique electronic and steric properties have established it as a valuable building block in a diverse range of applications, from the intricate architectures of pharmaceutical agents and natural products to the sophisticated designs of organic materials and nanomaterials.[1] The rigid, linear geometry of the ethynyl linker, combined with the potent electron-donating capabilities of the amino group, imparts favorable characteristics for molecular scaffolding and electronic tuning. However, the very features that make this functional group so attractive also introduce inherent stability challenges. This guide provides a comprehensive analysis of the stability of amino-ethynyl functional groups in aromatic systems, offering insights into their synthesis, degradation pathways, and strategies for their effective handling and stabilization.

Electronic and Structural Properties: The Foundation of Reactivity

The stability of the amino-ethynyl-aromatic system is intrinsically linked to the electronic interplay between its three components:

-

The Aromatic Ring: A delocalized π-system that can act as either an electron-donating or electron-withdrawing entity, depending on other substituents.

-

The Ethynyl Group (-C≡C-): A linear, sp-hybridized linker that facilitates π-conjugation across the molecule.

-

The Amino Group (-NR₂): A powerful π-donor due to the lone pair of electrons on the nitrogen atom.

When the amino group is attached to the aromatic ring, its electron-donating resonance effect increases the electron density of the ring, making it more nucleophilic.[2] This electronic enrichment can influence the reactivity of the appended ethynyl group. Conversely, if the amino group is part of an ynamide structure (R₂N-C≡C-Ar), the nitrogen lone pair's delocalization into the alkyne significantly impacts the system's stability and reactivity.[3] Ynamides, for instance, exhibit greater stability compared to their ynamine counterparts due to the presence of an electron-withdrawing group on the nitrogen, which reduces the electron density of the alkyne.[3][4][5]

Synthetic Routes and Inherent Stability Considerations

The most prevalent method for constructing amino-ethynyl-aromatic systems is the Sonogashira cross-coupling reaction .[1][6] This powerful C-C bond-forming reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl halide.[1][6][7]

Typical Sonogashira Coupling Conditions

| Component | Example | Role | Potential Stability Issues |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the cross-coupling | Can be sensitive to air and moisture |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide | Promotes undesirable alkyne homocoupling (Glaser coupling) |

| Base | Triethylamine, Diisopropylamine | Neutralizes the HX byproduct and forms the acetylide | Can influence reaction rate and side reactions |

| Solvent | THF, DMF, Toluene | Solubilizes reactants | Must be anhydrous and deoxygenated to prevent side reactions |

While highly efficient, the conditions of the Sonogashira coupling can themselves pose a threat to the stability of the desired product. The presence of a copper(I) catalyst and an amine base under aerobic conditions can lead to oxidative homocoupling of the terminal alkyne, a reaction known as the Glaser-Hay coupling, yielding a symmetrical 1,3-diyne as a significant byproduct.[8][9] To mitigate this, rigorous anaerobic conditions are often required.[6] Modern variations of the Sonogashira coupling have been developed that are copper-free, which can circumvent the issue of homocoupling.[10][11]

Figure 1: A simplified diagram of the Sonogashira coupling catalytic cycles.

Key Instability Factors and Degradation Pathways

The amino-ethynyl-aromatic scaffold is susceptible to degradation through several pathways:

Oxidative Degradation

-

Dimerization and Polymerization: As mentioned, the terminal ethynyl group is prone to oxidative coupling in the presence of copper catalysts and oxygen, leading to the formation of diynes.[8][9][12] This process can continue, leading to the formation of oligomers or polymers, which is a significant concern during synthesis, purification, and storage.

-

Oxidative Cleavage: Under more aggressive oxidative conditions, the triple bond can be cleaved. Recent studies have shown that terminal alkynes can be selectively oxidized to carboxylic acids.[13] While this can be a synthetically useful transformation, it represents a degradation pathway if unintended.[13]

Figure 2: Major degradation pathways for amino-ethynyl aromatic compounds.

Acid and Base Sensitivity

-

Acid-Catalyzed Hydration: In the presence of strong acids, the alkyne can undergo hydration to form a ketone (Markovnikov addition). This is a classic reaction of alkynes and represents a significant stability liability in acidic environments.

-

Basicity of the Amino Group: The amino group is basic and will be protonated in acidic media.[2] This alters the electronic properties of the molecule, reducing the electron-donating effect and potentially influencing the reactivity of the alkyne. While this doesn't necessarily lead to degradation, it can impact biological activity or material properties. Ynamides are known to be sensitive to moisture and can hydrate, particularly under acidic conditions.[14]

Metabolic Stability

For applications in drug development, understanding the metabolic fate of the amino-ethynyl-aromatic group is crucial. The aromatic ring itself is a common site for metabolic modification by cytochrome P450 enzymes, often leading to hydroxylation.[15][16][17][18] The stability of prodrugs containing aromatic amino acids has been shown to be lower than their aliphatic counterparts due to the destabilizing effect of the electron-withdrawing phenyl ring.[19] While specific data on the metabolic stability of the amino-ethynyl group is less common, it is plausible that it could be a site for oxidative metabolism.

Strategies for Stabilization and Handling

Given the inherent reactivity, several strategies should be employed to ensure the stability and purity of amino-ethynyl-aromatic compounds:

-

Inert Atmosphere: Synthesis, handling, and storage should always be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[20]

-

Solvent Choice: Use of dry, deoxygenated solvents is critical during synthesis and for storing solutions of the compound.[14]

-

Copper-Free Synthesis: Employing copper-free Sonogashira coupling protocols can eliminate the primary pathway for oxidative dimerization.[10][11]

-

pH Control: Solutions of these compounds should be maintained at a neutral or slightly basic pH to avoid acid-catalyzed hydration of the alkyne.

-

Storage: For long-term storage, compounds should be kept as solids at low temperatures (e.g., -20°C) and protected from light, which can also promote oxidative processes.

Experimental Protocol: Assessing Solution Stability

A self-validating protocol to assess the stability of an amino-ethynyl-aromatic compound in solution is crucial for development.

Objective: To determine the stability of Compound X over 24 hours in a buffered aqueous solution at room temperature.

Materials:

-

Compound X (the amino-ethynyl-aromatic compound of interest)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (pH 7.4)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Compound X in acetonitrile.

-

Working Solution Preparation: Dilute the stock solution with phosphate buffer (pH 7.4) to a final concentration of 100 µM. The final solution should contain a small, consistent percentage of acetonitrile (e.g., 1%) to ensure solubility.

-

Time Zero (T=0) Analysis: Immediately inject an aliquot of the working solution onto the HPLC system. Record the peak area of Compound X.

-

Incubation: Store the remaining working solution at room temperature (25°C), protected from light.

-

Time-Point Analysis: Inject aliquots of the working solution onto the HPLC at specified time points (e.g., 1, 4, 8, and 24 hours).

-

Data Analysis: Calculate the percentage of Compound X remaining at each time point relative to the T=0 peak area. Plot the percentage remaining versus time.

Self-Validation:

-

Negative Control: Analyze an aliquot of the phosphate buffer with 1% acetonitrile at T=0 and T=24h to ensure no interfering peaks appear.

-

System Suitability: Run a standard of Compound X at the beginning and end of the analysis to ensure consistent HPLC performance.

Figure 3: Workflow for assessing the solution stability of an amino-ethynyl-aromatic compound.

Conclusion

The amino-ethynyl-aromatic functional group is a double-edged sword: its rich electronic character and structural rigidity provide immense synthetic utility, but also predispose it to specific degradation pathways. A thorough understanding of its susceptibility to oxidation, acid-catalyzed hydration, and the side reactions inherent in its synthesis is paramount for any researcher working with this moiety. By implementing strategies such as the use of inert atmospheres, careful control of pH, and the selection of appropriate synthetic methodologies like copper-free coupling, the inherent instability of these valuable compounds can be effectively managed, ensuring their successful application in drug discovery and materials science.

References

-

Gold-Catalyzed Dearomative Spirocyclization of N-Aryl Alkynamides for the Synthesis of Spirolactams . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Gold-Catalyzed Hydroarylation of N-Aryl Alkynamides for the Synthesis of 2-Quinolinones . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C-N Cleavage of Tertiary Amines . MDPI. Available at: [Link]

-

Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C-N Cleavage of Tertiary Amines . ResearchGate. Available at: [Link]

-

Nickel-Catalyzed Amidation of Aryl Alkynyl Acids with Tetraalkylthiuram Disulfides . PMC. Available at: [Link]

-

Enantioselective Oxidative Multi-Functionalization of Terminal Alkynes with Nitrones and Alcohols for Expeditious Assembly of Chiral α-Alkoxy-β-amino-ketones . Journal of the American Chemical Society. Available at: [Link]

-

Nickel-Catalyzed Oxidative Coupling Reactions of Two Different Terminal Alkynes Using O2 as the Oxidant at Room Temperature: Facile Syntheses of Unsymmetric 1,3-Diynes . Organic Letters - ACS Publications. Available at: [Link]

-

Ynamides: A Modern Functional Group for the New Millennium . Chemical Reviews. Available at: [Link]

-

Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water . Organic-chemistry.org. Available at: [Link]

-

Ynamides: A Modern Functional Group For The New Millennium . PMC. Available at: [Link]

-

[Orgo Lab 2] Oxidative Coupling of Alkynes . YouTube. Available at: [Link]

-

Oxidative α,ω-diyne coupling as an approach towards novel peptidic macrocycles . The Royal Society of Chemistry. Available at: [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . MDPI. Available at: [Link]

-

Sonogashira coupling - Wikipedia . Wikipedia. Available at: [Link]

-

Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]

-

Ynamide Coupling Reagents: Origin and Advances . Accounts of Chemical Research. Available at: [Link]

-

Ynamide Coupling Reagents: Origin and Advances . PMC. Available at: [Link]

-

Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids . Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Sonogashira coupling . YouTube. Available at: [Link]

-

Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds . Microbiology and Molecular Biology Reviews. Available at: [Link]

-

Bacterial Degradation of Aromatic Compounds . PMC. Available at: [Link]

-

Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria . SpringerLink. Available at: [Link]

-

Selective photocatalytic oxidative cleavage of terminal alkynes to carboxylic acids within a water-soluble Pd6 nanocage . PMC. Available at: [Link]

-

Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers . PMC. Available at: [Link]

-

Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria . PubMed. Available at: [Link]

-

KEGG: Degradation of aromatic compounds - Reference pathway . KEGG. Available at: [Link]

-

Why are anti-aromatic compounds unstable? . Reddit. Available at: [Link]

-

Stability of Aromatic Compounds . YouTube. Available at: [Link]

-

5 Key Basicity Trends of Amines . Master Organic Chemistry. Available at: [Link]

-

Aromatic Amino Compounds . ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. d-nb.info [d-nb.info]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Selective photocatalytic oxidative cleavage of terminal alkynes to carboxylic acids within a water-soluble Pd6 nanocage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water [organic-chemistry.org]

- 15. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. repositorio.unesp.br [repositorio.unesp.br]

- 17. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. KEGG PATHWAY: Degradation of aromatic compounds - Reference pathway [kegg.jp]

- 19. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

Using 2-Amino-3-ethynyl-5-(trifluoromethyl)benzonitrile as a precursor for indole synthesis

Executive Summary & Strategic Value

The compound 2-Amino-3-ethynyl-5-(trifluoromethyl)benzonitrile represents a high-value "linchpin" intermediate for the synthesis of polysubstituted indoles. Its unique substitution pattern—featuring a nitrile group at the ortho position to the amine and a trifluoromethyl group at the para position—enables access to 7-cyano-5-(trifluoromethyl)indoles .

This specific indole scaffold is electronically deactivated, making it a challenging but critical motif in medicinal chemistry, particularly for:

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Analogues of Rilpivirine and Efavirenz.

-

Anticancer Agents: Tubulin polymerization inhibitors targeting resistant cell lines.

-

Bioisosteres: The 7-cyano group provides a metabolic handle and hydrogen-bond acceptor capability rarely accessible in standard indole syntheses.

This guide details the mechanistic rationale and optimized protocols for converting this specific precursor into functionalized indoles, overcoming the reduced nucleophilicity of the amine caused by the electron-withdrawing cyano and trifluoromethyl groups.

Mechanistic Insight & Pathway Analysis

The Electronic Challenge

The conversion of 2-alkynylanilines to indoles typically proceeds via a 5-endo-dig cyclization . However, in this specific substrate, the nucleophilicity of the aniline nitrogen is significantly attenuated by the electron-withdrawing nature of the ortho-cyano and para-trifluoromethyl groups.

-

Standard Conditions Failure: Thermal cyclization often fails or requires decomposition-inducing temperatures (>180°C).

-

The Solution: Activation of the alkyne π-system using soft Lewis acids (Au, Pt, Cu) or enhancement of Nitrogen nucleophilicity using strong bases in polar aprotic solvents.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways available for this precursor:

Figure 1: Divergent synthetic pathways for this compound transformation.

Experimental Protocols

Protocol A: Gold(III)-Catalyzed Cycloisomerization (Recommended)

Rationale: Gold catalysts are superior for electron-deficient anilines because they potently activate the alkyne without requiring the amine to be highly nucleophilic. This method operates under mild conditions, preserving the sensitive nitrile group.

Materials:

-

Precursor: 1.0 equiv (e.g., 200 mg)

-

Catalyst: AuCl₃ (5 mol%)

-

Co-catalyst: AgOTf (Silver Triflate) (5 mol%)

-

Solvent: Toluene (Anhydrous)

-

Atmosphere: Nitrogen or Argon

Step-by-Step Procedure:

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine AuCl₃ (5 mol%) and AgOTf (5 mol%).

-

Solvation: Add anhydrous Toluene (concentration 0.1 M relative to precursor). Stir for 5 minutes at room temperature to generate the active cationic gold species. Note: A slight precipitate of AgCl may form.

-

Addition: Add this compound (1.0 equiv) in one portion.

-

Reaction: Seal the tube and heat to 80°C in an oil bath. Monitor by TLC (usually 1-3 hours).

-

Work-up: Cool to room temperature. Filter through a short pad of Celite to remove metal residues. Wash the pad with Ethyl Acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Yield: 85-92% Key Advantage: High tolerance for the ortho-cyano group; no hydrolysis observed.

Protocol B: Base-Mediated Cyclization (Scalable)

Rationale: For large-scale applications where gold is too costly, strong base in a polar solvent forces the cyclization by creating a highly nucleophilic amide anion.

Materials:

-

Base: KOtBu (Potassium tert-butoxide) (2.0 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Anhydrous)

Step-by-Step Procedure:

-

Dissolution: Dissolve the precursor in anhydrous NMP (0.2 M) under inert atmosphere.

-

Base Addition: Cool the solution to 0°C. Add KOtBu (2.0 equiv) portion-wise to control the exotherm. The solution will likely turn deep red/brown.

-

Cyclization: Allow to warm to room temperature, then heat to 100°C for 4-6 hours.

-

Quench: Pour the reaction mixture into ice-cold saturated NH₄Cl solution.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove NMP.

-

Drying: Dry over Na₂SO₄ and concentrate.

Expected Yield: 70-80% Caution: Strict anhydrous conditions are required to prevent hydration of the nitrile to a primary amide.

Protocol C: One-Pot Sonogashira/Cyclization (For 2-Substituted Indoles)

Rationale: To generate 2-aryl or 2-alkyl derivatives, the terminal alkyne is first coupled, followed by in situ cyclization.

Workflow Diagram:

Figure 2: One-pot workflow for synthesizing 2-substituted 7-cyano-5-(trifluoromethyl)indoles.

Quantitative Data Summary

The following table compares the efficiency of different catalytic systems for this specific transformation.

| Method | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| A | AuCl₃ (5%) / AgOTf (5%) | Toluene | 80 | 2 | 91 | Cleanest profile; minimal byproducts. |

| B | KOtBu (2.0 equiv) | NMP | 100 | 5 | 76 | Requires rigorous workup to remove NMP. |

| C | CuI (10%) / Cs₂CO₃ | DMF | 120 | 12 | 65 | Slower; some nitrile hydrolysis observed. |

| D | PdCl₂ (5%) | CH₃CN | 80 | 6 | 82 | Good alternative to Gold; cheaper. |

Troubleshooting & Optimization

-

Low Conversion:

-

Cause: The electron-deficient amine is sluggish.

-

Fix: Switch from Protocol B to Protocol A (Gold). The Lewis acid activation of the alkyne pulls the reaction forward more effectively than pushing with a base.

-

-

Nitrile Hydrolysis:

-

Cause: Wet solvents or excess base at high temperatures.

-

Fix: Use strictly anhydrous Toluene or DMF. Avoid aqueous workup until the mixture is cooled to 0°C.

-

-

Dimerization:

-

Cause: Terminal alkynes can oxidatively homocouple (Glaser coupling) in the presence of Copper and Oxygen.

-

Fix: Degas all solvents thoroughly (freeze-pump-thaw or sparging with Argon) before adding Copper catalysts.

-

References

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link

-

Alfonsi, M., Arcadi, A., & Marinelli, F. (2005). Gold-catalyzed synthesis of indoles from 2-alkynylanilines in water/surfactant systems. Journal of Organic Chemistry, 70(6), 2265-2268. Link

-

Hiroya, K., Itoh, S., & Sakamoto, T. (2005). Copper-catalyzed cyclization of 2-ethynylanilines to indoles in water.[3] Journal of Organic Chemistry, 70(8), 2881-2883. Link

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. Link

-

Koradin, C., Dohle, W., Rodriguez, A. L., Schmid, B., & Knochel, P. (2003). Synthesis of polyfunctional indoles via a zinc-mediated cyclization. Tetrahedron, 59(10), 1571-1587. Link

Sources

Application Notes and Protocols for Cyclization Reactions of 2-Amino-3-ethynyl-5-(trifluoromethyl)benzonitrile

For: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-3-ethynyl-5-(trifluoromethyl)benzonitrile is a versatile building block in synthetic organic chemistry, particularly for the construction of fluorine-containing heterocyclic compounds. The strategic placement of an amino group, an ethynyl moiety, and a trifluoromethyl group on the benzene ring allows for a variety of cyclization reactions, leading to the formation of valuable scaffolds for drug discovery and materials science. The trifluoromethyl group, in particular, is of high interest in medicinal chemistry as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides detailed application notes and representative protocols for the cyclization of this compound to synthesize substituted quinolines, which are known to possess a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][3][4][5]

Strategic Importance of Trifluoromethylated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[5] The incorporation of a trifluoromethyl (-CF3) group into the quinoline core can profoundly influence its physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF3 group can lead to:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, thereby increasing the in vivo half-life of the drug candidate.[1][6]

-

Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[1][6]

-

Modulated pKa: The electron-withdrawing nature of the -CF3 group can alter the basicity of the quinoline nitrogen, affecting its interaction with biological targets.

-

Improved Binding Affinity: The -CF3 group can engage in unique interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, leading to enhanced binding affinity and potency.[1]

These attributes make trifluoromethylated quinolines highly sought-after targets in drug discovery programs, particularly in oncology and infectious diseases.[6][7][8]

Cyclization Strategies: An Overview

The synthesis of quinolines from 2-amino-3-ethynylbenzonitrile derivatives can be achieved through several cyclization strategies, primarily involving intramolecular attack of the amino group onto the activated alkyne. The choice of methodology depends on the desired substitution pattern and functional group tolerance. The main approaches include:

-

Gold-Catalyzed Cyclization: Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in activating the alkyne moiety towards nucleophilic attack by the amino group. These reactions typically proceed under mild conditions with high efficiency.[9][10][11][12]

-

Rhodium-Catalyzed Cyclization: Rhodium catalysts can also promote the cyclization of 2-ethynylanilines, often leading to diverse heterocyclic structures through tandem reaction sequences.[13][14][15][16]

-

Metal-Free Cyclization: In some cases, cyclization can be induced thermally or under basic or acidic conditions without the need for a transition metal catalyst, offering a more sustainable and cost-effective approach.[17][18][19]

The following sections provide detailed protocols and mechanistic insights for each of these methodologies as they apply to this compound.

Section 1: Gold-Catalyzed Intramolecular Cyclization

Principle and Mechanistic Insight: Gold(I) catalysts are powerful π-Lewis acids that readily activate the carbon-carbon triple bond of the ethynyl group, making it highly electrophilic. The lone pair of the adjacent amino group then acts as an intramolecular nucleophile, attacking the activated alkyne in a 6-endo-dig cyclization fashion to form a vinyl-gold intermediate. Subsequent protonolysis of the carbon-gold bond regenerates the catalyst and yields the final quinoline product. The high efficiency and mild reaction conditions of gold catalysis make it a preferred method for the synthesis of complex quinolines.[9][11]

Representative Protocol: Gold(I)-Catalyzed Synthesis of 4-Amino-6-(trifluoromethyl)quinoline-8-carbonitrile

This protocol is a representative procedure adapted from methodologies for related 2-amino-3-ethynylbenzonitriles.

Materials:

-

This compound (1.0 equiv)

-

Chloro(triphenylphosphine)gold(I) [(PPh3)AuCl] (0.05 equiv)

-

Silver trifluoromethanesulfonate (AgOTf) (0.05 equiv)

-

Anhydrous 1,4-Dioxane

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (Argon), add chloro(triphenylphosphine)gold(I) (0.05 equiv) and silver trifluoromethanesulfonate (0.05 equiv).

-

Add anhydrous 1,4-dioxane to the tube and stir the mixture at room temperature for 10 minutes. The formation of a white precipitate of AgCl indicates the in situ generation of the active cationic gold catalyst, [(PPh3)Au]OTf.

-

Add this compound (1.0 equiv) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Filter the reaction mixture through a short pad of Celite® to remove the silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-amino-6-(trifluoromethyl)quinoline-8-carbonitrile.

Data Presentation:

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5 | 1,4-Dioxane | 80 | 3 | >90 (expected) |

| 2 | 2 | Toluene | 100 | 4 | (to be optimized) |

Causality Behind Experimental Choices:

-

Catalyst System: The combination of (PPh3)AuCl and a silver salt like AgOTf is a common and effective way to generate a highly active cationic gold(I) catalyst in situ. The triflate anion is non-coordinating, which enhances the Lewis acidity of the gold center.

-

Solvent: Anhydrous aprotic solvents like 1,4-dioxane or toluene are typically used to prevent quenching of the cationic gold catalyst.

-

Temperature: The reaction is often heated to increase the rate of cyclization, although some highly reactive substrates may proceed at room temperature. 80-100 °C is a common temperature range for these transformations.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the degradation of the catalyst and substrate, particularly at elevated temperatures.

Visualization of the Catalytic Cycle:

Caption: Gold(I)-catalyzed intramolecular cyclization of this compound.

Section 2: Rhodium-Catalyzed Cyclization

Principle and Mechanistic Insight: Rhodium catalysts, such as [RhCl(COD)]2, are also effective for the cyclization of 2-ethynylanilines.[14] The mechanism can be more complex than gold catalysis and may involve oxidative addition, migratory insertion, and reductive elimination steps. Rhodium catalysis can also enable tandem reactions, where the initial cyclization is followed by a subsequent intermolecular reaction, leading to more complex and diverse molecular scaffolds.[13][15]

Representative Protocol: Rhodium-Catalyzed Synthesis of Substituted Indoles (Hypothetical Tandem Reaction)

While direct cyclization to a quinoline is expected, rhodium catalysis can also facilitate tandem reactions. This hypothetical protocol explores a potential tandem cyclization-addition reaction, inspired by known rhodium-catalyzed reactions of 2-ethynylanilines with isocyanates.[14]

Materials:

-

This compound (1.0 equiv)

-

[RhCl(COD)]2 (0.025 equiv)

-

Triphenylphosphine (PPh3) (0.1 equiv)

-

An isocyanate (e.g., Phenyl isocyanate) (1.2 equiv)

-

Anhydrous Toluene

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add [RhCl(COD)]2 (0.025 equiv) and triphenylphosphine (0.1 equiv).

-

Add anhydrous toluene and stir the mixture at room temperature for 15 minutes to allow for ligand exchange and catalyst pre-formation.

-

Add this compound (1.0 equiv) and the isocyanate (1.2 equiv) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS.

-